Atr-IN-29

ATR Kinase Inhibition Biochemical Assay DNA Damage Response

ATR-IN-29 (CAS 2761193-67-1) is a small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine protein kinase, a central regulator of the DNA damage response (DDR). It demonstrates low-nanomolar biochemical potency against ATR (IC50 = 1 nM) and oral bioavailability as established by defined pharmacokinetic parameters in murine models.

Molecular Formula C19H22N8O
Molecular Weight 378.4 g/mol
Cat. No. B12391179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-29
Molecular FormulaC19H22N8O
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NN3C(=C(N=C3C4=CC=NN4)C)C(=C2)C5=CC=NN5C
InChIInChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-14(16-5-7-21-25(16)3)18-13(2)22-19(27(18)24-17)15-4-6-20-23-15/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,23)/t12-/m1/s1
InChIKeyFPXIOEYTKFQDIU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATR-IN-29: An Orally Bioavailable ATR Kinase Inhibitor with Defined Biochemical and In Vivo PK Benchmarking for Targeted DDR Research


ATR-IN-29 (CAS 2761193-67-1) is a small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine protein kinase, a central regulator of the DNA damage response (DDR) . It demonstrates low-nanomolar biochemical potency against ATR (IC50 = 1 nM) and oral bioavailability as established by defined pharmacokinetic parameters in murine models . As a research tool compound, ATR-IN-29 is utilized to interrogate ATR-dependent signaling pathways and to assess the therapeutic potential of ATR inhibition in cancer models characterized by high replication stress or homologous recombination deficiencies .

The Case Against Generic Substitution: Why ATR-IN-29 Must Be Differentiated from Other ATR Inhibitors in Experimental Workflows


ATR inhibitors are not functionally interchangeable. Despite sharing a common nominal target, this class of compounds exhibits marked divergence across critical preclinical performance vectors, including enzymatic and cellular potency, selectivity window against related PIKK-family kinases (ATM, DNA-PK, mTOR), and pharmacokinetic behavior governing oral bioavailability and tissue exposure . For instance, the ATR-targeting IC50 can vary from <1 nM to >10 nM across different chemical scaffolds [1], and oral half-lives can range from under 1 hour to over 3 hours in murine models, directly impacting the design and interpretation of in vivo efficacy studies [2]. Consequently, substituting ATR-IN-29 with another inhibitor like AZD6738 or BAY-1895344 without rigorous re-validation would introduce significant experimental variability and could lead to erroneous conclusions regarding target engagement and therapeutic index. The following quantitative evidence substantiates the specific position of ATR-IN-29 within this competitive landscape.

ATR-IN-29 Procurement Evidence Guide: Comparative Quantitative Differentiation for Scientific Selection


Biochemical Potency Benchmarking: ATR-IN-29 Matches Leading Clinical-Stage Inhibitors in Enzymatic IC50

In a biochemical assay context, ATR-IN-29 demonstrates an ATR inhibitory potency (IC50 = 1 nM) that is equivalent to the well-characterized clinical candidates AZD6738 (ceralasertib, IC50 = 1 nM) [1] and camonsertib (RP-3500, IC50 = 1.00 nM) . This places ATR-IN-29 in the same high-potency tier as these advanced compounds, and it exhibits a 7-fold greater potency than the clinical-stage inhibitor BAY-1895344 (IC50 = 7 nM) , as well as a 19-fold greater potency than the cellular potency reported for the first-generation tool compound VE-822 (IC50 = 19 nM in HT29 cells) .

ATR Kinase Inhibition Biochemical Assay DNA Damage Response Small Molecule Inhibitors

Comparative Antiproliferative Activity: ATR-IN-29 Exhibits Superior Cellular Potency in HCT116 Colorectal Cancer Model Relative to BAY-1895344's Pan-Cancer Average

In 4-day cellular proliferation assays, ATR-IN-29 inhibited the growth of HCT116 colorectal cancer cells with an IC50 of 22.48 nM . This cellular potency is 3.5-fold higher than the median antiproliferative IC50 of 78 nM reported for the clinical ATR inhibitor BAY-1895344 across a broad panel of human tumor cell lines . While cross-study comparisons require cautious interpretation, this specific data point for HCT116 cells highlights a substantially lower effective concentration for ATR-IN-29 in this widely used colorectal cancer model compared to the pan-cancer benchmark set by BAY-1895344.

Antiproliferative Activity Colorectal Cancer HCT116 Cell Line Cancer Cell Viability

Oral Pharmacokinetics in Murine Models: ATR-IN-29 Delivers Superior Systemic Exposure (AUC) Compared to the Benchmark Inhibitor AZD6738

The in vivo utility of an ATR inhibitor is critically dependent on its pharmacokinetic (PK) profile. Following a single oral dose of 10 mg/kg in CD-1 mice, ATR-IN-29 exhibited a total plasma exposure (AUC0-t) of 98,507 ng·h/mL . This represents a >6-fold higher systemic exposure compared to AZD6738, which demonstrated an AUC0-∞ of 15,870 ng·h/mL in mice following a higher oral dose of 25 mg/kg [1]. Furthermore, ATR-IN-29 achieved a higher peak plasma concentration (Cmax of 9,343 ng/mL at 10 mg/kg) than AZD6738 (Cmax of 3,340 ng/mL at 25 mg/kg) [1]. The terminal half-life of ATR-IN-29 (1.64 h) is shorter than that reported for AZD6738 (2.6 h) [1], suggesting distinct clearance mechanisms and potentially supporting different dosing schedules.

Pharmacokinetics Oral Bioavailability In Vivo Efficacy Mouse Models

Recommended Scientific Applications for ATR-IN-29 Based on Quantitative Differentiation


In Vivo Proof-of-Concept Studies for ATR Inhibition in Solid Tumor Xenografts

ATR-IN-29 is optimally suited for mouse xenograft studies where robust and sustained target inhibition is required. Its superior oral exposure (AUC > 6-fold higher than AZD6738 at a lower dose) maximizes the likelihood of achieving efficacious plasma concentrations while minimizing compound usage. This PK advantage makes it a cost-effective and scientifically rigorous choice for evaluating ATR-dependent tumor growth inhibition, either as a monotherapy or in combination with DNA-damaging agents (e.g., cisplatin, irinotecan) or PARP inhibitors.

Mechanistic Investigation of ATR Dependency in Colorectal and Lung Cancer Cell Lines

For in vitro studies focused on colorectal (HCT116) or non-small cell lung (NCI-H460) cancer models, ATR-IN-29 provides a powerful tool for dissecting ATR-dependent signaling. Its potent antiproliferative activity in these specific lines (IC50 = 22.48 nM and 19.02 nM, respectively) enables clear phenotypic readouts at low concentrations, minimizing off-target effects and ensuring that observed biological responses (e.g., replication stress, apoptosis, senescence) are directly attributable to ATR inhibition. This is particularly valuable for siRNA/shRNA rescue experiments and phospho-proteomic analyses of the ATR-CHK1 pathway.

Development and Validation of Pharmacodynamic (PD) Biomarker Assays

Given its high biochemical potency (ATR IC50 = 1 nM) and well-defined PK profile in mice , ATR-IN-29 is an ideal tool compound for establishing and validating ex vivo pharmacodynamic assays. Researchers can leverage its predictable exposure levels to correlate plasma concentration with target engagement biomarkers, such as CHK1 Ser345 phosphorylation or γH2AX foci formation in tumor tissues. This data is essential for building robust PK/PD models that inform dosing strategies for subsequent studies.

Comparative Pharmacology Studies Benchmarking Novel ATR-Directed Modalities

The quantitative dataset established for ATR-IN-29 (biochemical IC50, cellular IC50 panel, murine PK) positions it as a reliable and well-characterized reference inhibitor. This makes it a valuable benchmark for internal drug discovery programs developing next-generation ATR inhibitors, PROTACs, or molecular glues. By using ATR-IN-29 as a comparative control, researchers can contextualize the performance of their novel compounds against a known and highly active standard, accelerating structure-activity relationship (SAR) analysis and candidate selection.

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